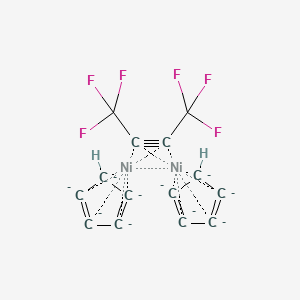
Dicyclopentadienyl(hexafluoro-2-butyne)dinickel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicyclopentadienyl(hexafluoro-2-butyne)dinickel is a complex organometallic compound with the molecular formula C₁₄H₁₀F₆Ni₂ This compound is notable for its unique structure, which includes two nickel atoms coordinated to cyclopentadienyl rings and a hexafluoro-2-butyne ligand
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dicyclopentadienyl(hexafluoro-2-butyne)dinickel typically involves the reaction of nickelocene (bis(cyclopentadienyl)nickel) with hexafluoro-2-butyne. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The process can be summarized as follows:
Ni(C5H5)2+CF3C≡CCF3→Ni2(C5H5)2(CF3C≡CCF3)
Industrial Production Methods: While the compound is primarily synthesized for research purposes, industrial-scale production would likely follow similar synthetic routes with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: Dicyclopentadienyl(hexafluoro-2-butyne)dinickel undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) species.
Reduction: Reduction reactions can lead to the formation of nickel(I) species.
Substitution: Ligand substitution reactions can occur, where the hexafluoro-2-butyne ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand under inert conditions.
Major Products:
Oxidation: Nickel(III) complexes.
Reduction: Nickel(I) complexes.
Substitution: New organometallic complexes with different ligands.
科学研究应用
Dicyclopentadienyl(hexafluoro-2-butyne)dinickel has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound’s unique structure allows it to be used in studies of metal-ligand interactions and their biological implications.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the design of metal-based drugs.
Industry: It is explored for its potential in materials science, particularly in the development of new materials with unique electronic properties.
作用机制
The mechanism of action of Dicyclopentadienyl(hexafluoro-2-butyne)dinickel involves its ability to coordinate with various substrates through its nickel centers. The hexafluoro-2-butyne ligand provides a strong electron-withdrawing effect, which enhances the reactivity of the nickel centers. This makes the compound an effective catalyst in various chemical reactions, facilitating the formation and breaking of chemical bonds.
相似化合物的比较
Nickelocene (bis(cyclopentadienyl)nickel): Similar structure but lacks the hexafluoro-2-butyne ligand.
Dicyclopentadienyl(acetylene)dinickel: Similar structure but with an acetylene ligand instead of hexafluoro-2-butyne.
Uniqueness: Dicyclopentadienyl(hexafluoro-2-butyne)dinickel is unique due to the presence of the hexafluoro-2-butyne ligand, which imparts distinct electronic properties and reactivity. This makes it particularly useful in catalytic applications where strong electron-withdrawing effects are beneficial.
属性
分子式 |
C14H2F6Ni2-10 |
|---|---|
分子量 |
401.54 g/mol |
IUPAC 名称 |
cyclopenta-1,3-diene;1,1,1,4,4,4-hexafluorobut-2-yne;nickel |
InChI |
InChI=1S/2C5H.C4F6.2Ni/c2*1-2-4-5-3-1;5-3(6,7)1-2-4(8,9)10;;/h2*1H;;;/q2*-5;;; |
InChI 键 |
YWGFJCAEXYOZGZ-UHFFFAOYSA-N |
规范 SMILES |
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.C(#CC(F)(F)F)C(F)(F)F.[Ni].[Ni] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


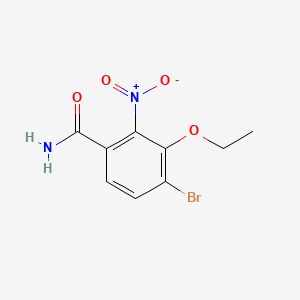
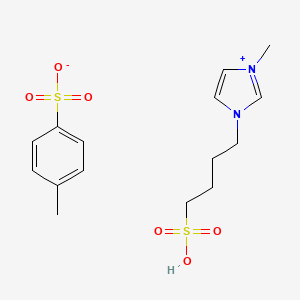

![ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.5]non-2-ene-7-carboxylate](/img/structure/B14767456.png)
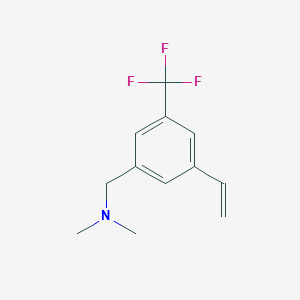

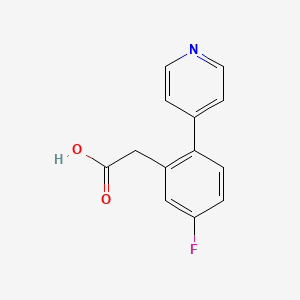

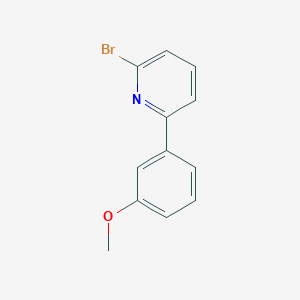

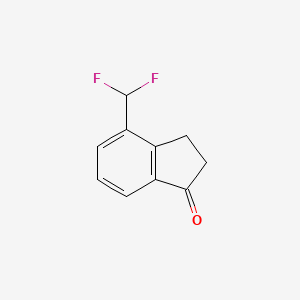
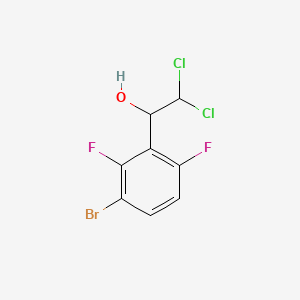

![tert-Butyl 5-(2-hydroxyethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14767528.png)
